

Application Note: Quantitative Analysis of Flufenacet Residue in Soil by LC-MS/MS

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Compound of Interest

Compound Name: *Flufenacet*

Cat. No.: *B033160*

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Abstract

This application note details a robust and sensitive method for the determination of **flufenacet** residues in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). **Flufenacet** is a selective herbicide used for pre-emergence control of grass and broadleaf weeds. Monitoring its persistence and concentration in soil is crucial for environmental assessment and ensuring agricultural safety. The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and low detection limits.

Principle

Soil samples are first homogenized and hydrated. **Flufenacet** residues are then extracted into an organic solvent (acetonitrile) using a salting-out technique. The crude extract is subsequently cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The final extract is analyzed by LC-MS/MS. The analyte is separated on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using the MRM technique, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Apparatus and Reagents

- Apparatus:
 - LC-MS/MS System (e.g., Agilent 1290 Infinity II LC coupled to a 6490 Triple Quadrupole LC/MS or equivalent).
 - High-speed refrigerated centrifuge.
 - Homogenizer (e.g., Ultra-Turrax).
 - Vortex mixer.
 - Analytical balance.
 - Syringe filters (0.22 μ m, PTFE or Nylon).
 - Volumetric flasks, pipettes, and autosampler vials.
 - 50 mL and 15 mL polypropylene centrifuge tubes.
- Reagents and Standards:
 - **Flufenacet** analytical standard (Purity >98%).
 - Acetonitrile, Methanol, and Water (LC-MS grade).
 - Formic acid (LC-MS grade).
 - Ammonium formate (LC-MS grade).
 - Anhydrous Magnesium Sulfate (MgSO_4).
 - Sodium Chloride (NaCl).
 - Primary Secondary Amine (PSA) sorbent.
 - End-capped C18 sorbent.

- All other chemicals should be of analytical reagent grade.

Experimental Protocols

Standard Solution Preparation

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **flufenacet** standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at -20°C.
- Intermediate Standard Solution (1 µg/mL): Dilute the stock solution 1:100 with acetonitrile.
- Working Standard Solutions (1-200 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with acetonitrile or a blank matrix extract to appropriate concentrations.

Sample Preparation (Extraction and Cleanup)

The following protocol is based on the widely adopted QuEChERS methodology.^{[1][2]}

- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
- Extraction:
 - Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
 - Add 10 mL of water to the tube and vortex for 30 seconds to hydrate the soil. Let it stand for 30 minutes.
 - Add 10 mL of acetonitrile to the tube.
 - Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
 - Immediately cap and shake vigorously for 1 minute.
 - Centrifuge at ≥4000 rpm for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup:

- Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.
- Vortex the tube for 1 minute to ensure thorough mixing.
- Centrifuge at ≥4000 rpm for 5 minutes.
- Final Preparation:
 - Transfer a 1 mL aliquot of the final supernatant into a clean tube.
 - Acidify the extract by adding 5 µL of formic acid to improve chromatographic peak shape and ionization efficiency.
 - Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables outline the recommended starting conditions for the chromatographic separation and mass spectrometric detection.

Table 1: LC Operating Conditions

Parameter	Value
LC Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.9 µm)[2]
Mobile Phase A	Water with 0.1% Formic Acid and 2 mM Ammonium Formate[2]
Mobile Phase B	Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate[2]
Flow Rate	0.3 mL/min[2]
Injection Volume	2-5 µL
Column Temperature	40 °C[2]

| Gradient Elution | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

Table 2: MS/MS Operating Conditions and MRM Transitions for **Flufenacet**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	4000 - 5500 V[2][3]
Source Temperature	300 - 400 °C[2][3]
Nebulizing Gas Flow	3 L/min[2]
Drying Gas Flow	10 L/min[2]
MRM Transition	Collision Energy (V)
364.1 → 152.1 (Quantifier)[4][5]	~20[5]

| 364.1 → 194.2 (Qualifier)[4][5][6] | ~8[5] |

Method Performance and Data

The performance of this method is summarized in the table below, with data compiled from various studies.

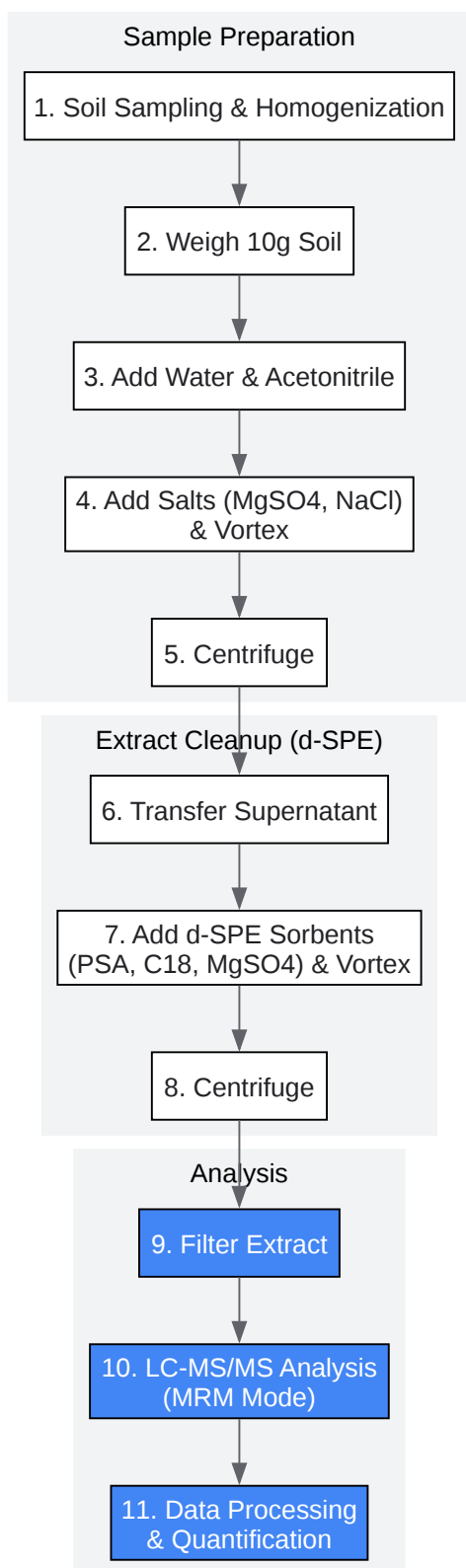
Table 3: Method Performance Characteristics

Parameter	Typical Value	Reference
Limit of Quantification (LOQ)	0.003 - 0.01 mg/kg	[7][8]
Limit of Detection (LOD)	~0.001 mg/kg	[7]
Linearity (r ²)	> 0.99	[1][3]
Recovery	75% - 106%	[1]

| Relative Standard Deviation (RSD) | < 15% [\[\[1\]](#) |

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.



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Caption: Workflow for **Flufenacet** Residue Analysis in Soil.

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and selective tool for the quantification of **flufenacet** residues in soil. The combination of a modified QuEChERS sample preparation protocol and MRM detection allows for high sample throughput and accurate results that meet regulatory requirements. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

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